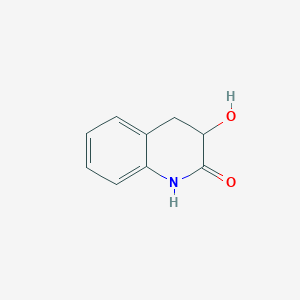
3-羟基-3,4-二氢喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
- Researchers have explored the use of 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one in asymmetric synthesis. In a notable study, Szőllősi et al. prepared optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones using a heterogeneous catalytic cascade reaction over a supported platinum catalyst . This application is significant because enantioselective synthesis plays a crucial role in drug development and the creation of chiral molecules.
Catalysis and Asymmetric Synthesis
属性
IUPAC Name |
3-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-4,8,11H,5H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWZRNGGWFFQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
Q & A
Q1: What makes 3-hydroxy-3,4-dihydroquinolin-2(1H)-one interesting for medicinal chemistry?
A: 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise as TRPV1 antagonists. [] TRPV1 is a receptor involved in pain signaling, making its antagonists attractive targets for developing new analgesic drugs. []
Q2: How can 3-hydroxy-3,4-dihydroquinolin-2(1H)-one be synthesized enantioselectively?
A: Research has demonstrated an innovative heterogeneous catalytic asymmetric cascade reaction for synthesizing optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] This approach utilizes 2-nitrophenylpyruvates as starting materials and employs a cinchona alkaloid-modified platinum catalyst. [, , ] The reaction proceeds through enantioselective hydrogenation of the activated keto group, followed by nitro group reduction and spontaneous cyclization. [, , ]
Q3: How does the structure of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives relate to their activity as TRPV1 antagonists?
A: Computational modeling studies employing molecular docking, interaction fingerprints, and quantitative structure-activity relationship (QSAR) analyses have revealed key structural features influencing the antagonistic activity of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives against TRPV1. [] These features include specific interactions with crucial residues within the TRPV1 binding site, like Y511, S512, T550, R557, and E570, and the occupancy of the vanilloid pocket by specific substituents on the 3-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. []
Q4: What are the advantages of using a heterogeneous catalyst in the synthesis of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one?
A: The heterogeneous nature of the platinum catalyst modified with cinchona alkaloids offers several advantages for synthesizing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] These include easy catalyst separation and potential for recycling, contributing to a more sustainable process. [, , ] Additionally, the reaction proceeds through a cascade mechanism on the catalyst surface, streamlining the synthesis and minimizing purification steps. []
Q5: Are there any challenges associated with the described synthetic approach?
A: While effective, the heterogeneous catalytic cascade reaction for producing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones presents some challenges. [, ] Substituents on the aromatic ring significantly influence both the yield and enantioselectivity of the reaction. [, ] Additionally, achieving high selectivities and enantioselectivities in continuous-flow systems has proven difficult due to the intricate interplay between the enantioselective hydrogenation and nitro group reduction steps. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

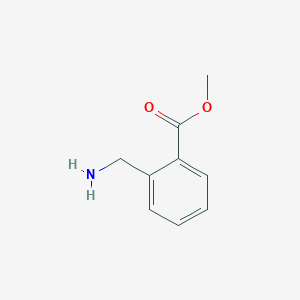
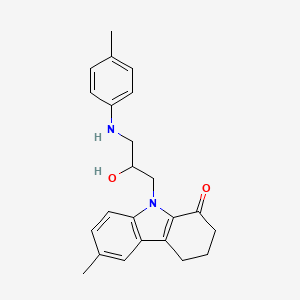

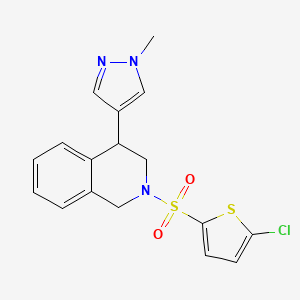
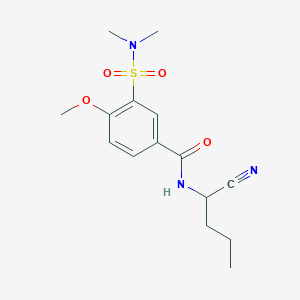
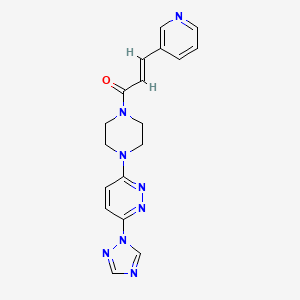
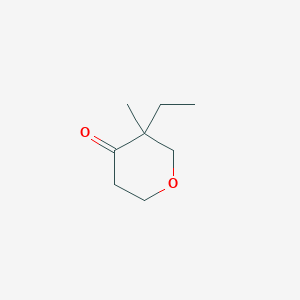

![(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741780.png)
![1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2741781.png)
![[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2741783.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2741784.png)
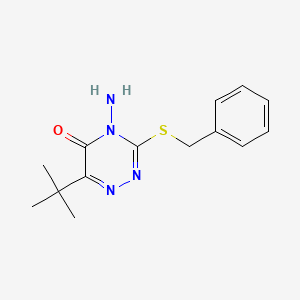
![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)